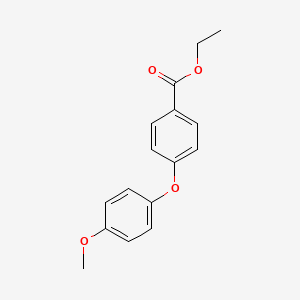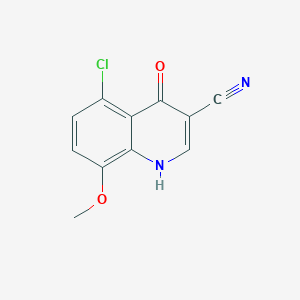
5-Chloro-4-hydroxy-8-methoxy-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy-: is a chemical compound with the molecular formula C11H7ClN2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloro-3-cyanophenol with methoxy-substituted aniline derivatives. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
化学反应分析
Types of Reactions: 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological research, particularly in the study of enzyme inhibitors. Its structure allows for the modification of functional groups, making it a valuable tool for probing enzyme activity and developing enzyme inhibitors .
Medicine: In medicine, derivatives of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- have been investigated for their potential as therapeutic agents. They exhibit activity against various biological targets, including kinases and receptors, making them candidates for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for applications in the manufacture of high-performance materials .
作用机制
The mechanism of action of 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.
相似化合物的比较
4-Hydroxyquinoline: A derivative with hydroxyl substitution at the 4-position, used in the synthesis of various pharmaceuticals.
8-Methoxyquinoline: A derivative with a methoxy group at the 8-position, known for its antimicrobial properties.
Uniqueness: 3-Quinolinecarbonitrile, 5-chloro-4-hydroxy-8-methoxy- is unique due to the presence of multiple functional groups (chloro, hydroxy, methoxy, and nitrile) on the quinoline ring.
属性
CAS 编号 |
1016811-91-8 |
|---|---|
分子式 |
C11H7ClN2O2 |
分子量 |
234.64 g/mol |
IUPAC 名称 |
5-chloro-8-methoxy-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O2/c1-16-8-3-2-7(12)9-10(8)14-5-6(4-13)11(9)15/h2-3,5H,1H3,(H,14,15) |
InChI 键 |
DVJCWMQLWQGNGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=C(C=C1)Cl)C(=O)C(=CN2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid,5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]-,ethyl ester](/img/structure/B13924286.png)
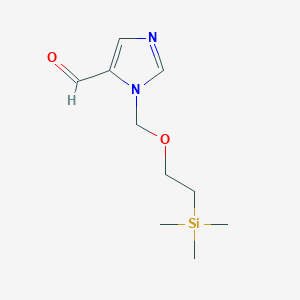
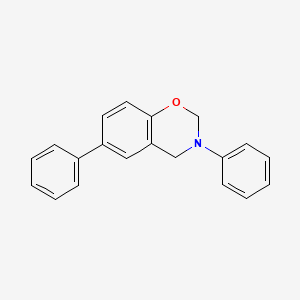
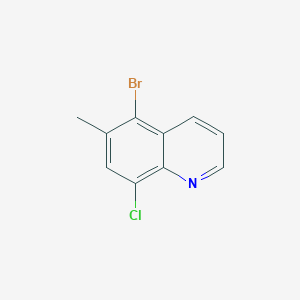
![(2R)-2-[amino-(2-hydroxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B13924300.png)

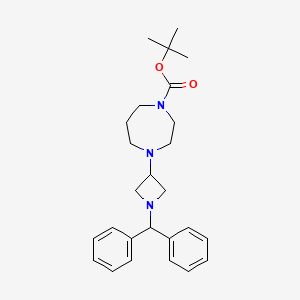
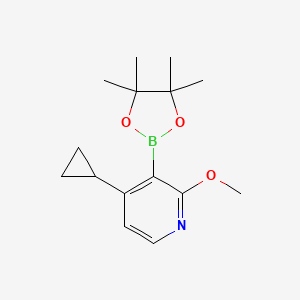
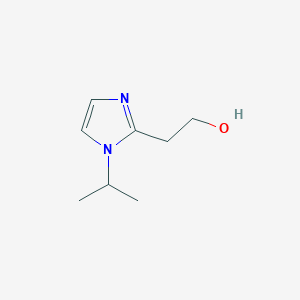
![6-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13924323.png)

![2-[1-(Difluoromethyl)-3,5-dimethylpyrazol-4-yl]acetaldehyde](/img/structure/B13924339.png)
